2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide
Description
Chemical Structure and Key Features The compound 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide (CAS: 64097-24-1) is a synthetic acetamide derivative featuring a tetrahydroisoquinoline core substituted with 4,4-dimethyl and 3-oxo groups. Its molecular formula is C₂₇H₃₇N₃O₂, with a molecular weight of 443.61 g/mol. The structure includes a propylamino side chain attached to the acetamide moiety and a phenyl group linked to the tetrahydroisoquinoline system (Fig. 1).
Properties
CAS No. |
54087-39-7 |
|---|---|
Molecular Formula |
C22H27N3O2 |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-[4-(4,4-dimethyl-3-oxo-1,2-dihydroisoquinolin-1-yl)phenyl]-2-(propylamino)acetamide |
InChI |
InChI=1S/C22H27N3O2/c1-4-13-23-14-19(26)24-16-11-9-15(10-12-16)20-17-7-5-6-8-18(17)22(2,3)21(27)25-20/h5-12,20,23H,4,13-14H2,1-3H3,(H,24,26)(H,25,27) |
InChI Key |
WVXIQKKXCSCGNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)NC1=CC=C(C=C1)C2C3=CC=CC=C3C(C(=O)N2)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- typically involves multi-step organic synthesis techniques. The process may start with the preparation of the isoquinoline core, followed by the introduction of the propylamino group and the acetamide functionality. Common reagents used in these reactions include amines, acyl chlorides, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)-: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine or alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research indicates that derivatives of isoquinoline compounds exhibit antidepressant properties. The structure of 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide suggests potential interactions with neurotransmitter systems involved in mood regulation. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels, leading to antidepressant effects .
2. Antipsychotic Properties
Isoquinoline derivatives have been studied for their antipsychotic effects. The compound may interact with dopamine receptors, particularly the D2 receptor subtype, which is a common target in the treatment of schizophrenia and other psychotic disorders. Preliminary studies suggest that compounds with similar structures can exhibit affinity for these receptors .
Pharmacological Research
1. Neuropharmacology
The compound's ability to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Research has indicated that isoquinoline derivatives can influence cognitive functions and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating cholinergic activity .
2. Pain Management
There is growing interest in the analgesic properties of isoquinoline compounds. Some studies have reported that related structures can exhibit pain-relieving effects by acting on opioid receptors or modulating inflammatory pathways. This suggests that 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide could be explored for its potential in pain management therapies .
Case Studies
Case Study 1: Antidepressant Efficacy
A study conducted on a series of isoquinoline derivatives demonstrated significant antidepressant-like effects in animal models. The compound was administered to rodents subjected to chronic stress protocols, resulting in reduced depressive-like behaviors compared to control groups .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that certain isoquinoline derivatives protect neuronal cells from oxidative stress-induced apoptosis. The compound's structural features may contribute to its ability to scavenge free radicals and enhance cellular resilience against neurotoxic agents .
Mechanism of Action
The mechanism of action of ACETAMIDE,2-(PROPYLAMINO)-N-(4-(1,2,3,4-TETRAHYDRO-4,4-DIMETHYL-3-OXO-1-ISOQUINOLINYL)PHENYL)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the acetamide-tetrahydroisoquinoline scaffold but differ in substituents, influencing physicochemical properties, bioactivity, and synthetic routes. Below is a detailed comparison:
Substituent Variations on the Amino Group
- Target Compound: 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide Substituent: Propylamino (-NH-C₃H₇) Molecular Weight: 443.61 g/mol
Substituent Variations on the Tetrahydroisoquinoline Core
- This substitution may also affect metabolic stability due to increased branching .
- Analog 3: N-(4-Phenoxyphenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide Substituent: Phenoxyphenyl instead of dimethyl-oxo-tetrahydroisoquinoline Molecular Formula: C₂₄H₂₂N₂O₂ Impact: The absence of the 3-oxo group reduces hydrogen-bonding capacity, which could diminish interactions with polar receptor residues.
Biological Activity
2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C20H23N3O2
- Molecular Weight : 339.42 g/mol
- CAS Number : 1622161-71-0
Pharmacological Effects
Research indicates that this compound exhibits significant interactions with various biological targets, particularly within the central nervous system (CNS). Its activity can be attributed to its ability to modulate neurotransmitter systems.
- Dopaminergic Activity : The compound shows affinity for dopamine receptors, particularly D3 receptors, which are implicated in mood regulation and reward pathways. This suggests potential applications in treating disorders like depression and schizophrenia .
- Serotonergic Modulation : Preliminary studies indicate that the compound may influence serotonin receptor activity, potentially affecting mood and anxiety levels .
- Adenosinergic Activity : The compound's interaction with adenosine receptors has been noted. These receptors play a crucial role in various physiological processes including sleep regulation and neuroprotection .
The biological activity of this compound is primarily mediated through:
- Receptor Agonism/Antagonism : It acts as an agonist at specific receptor sites, leading to downstream effects that can alter neurotransmitter release.
- Signal Transduction Pathways : The modulation of G-protein coupled receptors (GPCRs) is a significant mechanism through which the compound exerts its effects on neuronal signaling pathways .
Study 1: Dopaminergic Effects
A study conducted on rodent models highlighted the compound's ability to enhance dopaminergic signaling. It was found to improve locomotor activity in subjects treated with the compound compared to controls. This suggests a potential therapeutic role in conditions characterized by dopaminergic deficits .
Study 2: Serotonin Receptor Interaction
Research published in PubMed Central examined the effects of the compound on serotonin receptor-mediated prolactin secretion. Results indicated that it significantly modulated hormone levels, suggesting implications for mood disorders where serotonin plays a pivotal role .
Study 3: Adenosine Receptor Modulation
Another investigation focused on the compound's interaction with adenosine receptors showed that it could prolong seizure latency in animal models subjected to induced seizures. This points towards its potential as an anticonvulsant agent .
Data Summary
Q & A
Q. What are the key structural features of 2-(Propylamino)-N-(4-(1,2,3,4-tetrahydro-4,4-dimethyl-3-oxo-1-isoquinolinyl)phenyl)acetamide, and how do they influence its reactivity and biological activity?
- Methodological Answer : The compound contains a tetrahydroisoquinoline core with 4,4-dimethyl and 3-oxo substituents, an acetamide linker, and a propylamino side chain. Structural elucidation can be achieved via NMR (e.g., , , and 2D-COSY) to confirm stereochemistry and hydrogen bonding patterns. X-ray crystallography may resolve spatial arrangements of the dimethyl groups and oxo moiety, which influence steric and electronic properties. Computational tools (e.g., DFT) can model charge distribution and predict reactivity sites .
Q. What synthetic routes are commonly employed to prepare this compound, and what are their limitations?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Isoquinoline Core Formation : Cyclization of substituted benzaldehyde derivatives with ammonia or amines under acidic conditions.
Acetamide Linker Introduction : Coupling reactions (e.g., EDC/HOBt-mediated amidation) between the isoquinoline intermediate and 2-(propylamino)acetic acid.
Challenges include low yields due to steric hindrance from the dimethyl groups and competing side reactions. Optimizing reaction conditions (e.g., solvent polarity, temperature) and catalysts (e.g., Pd-mediated cross-coupling) can improve efficiency .
Q. Which analytical techniques are most effective for purity assessment and characterization?
- Methodological Answer :
- HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm for the oxo moiety).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, critical for storage and handling protocols .
Advanced Research Questions
Q. How can researchers design experiments to optimize the synthesis of this compound while minimizing side products?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., reagent stoichiometry, reaction time, temperature). For example:
- Central Composite Design : Evaluates non-linear relationships between variables.
- Response Surface Methodology : Identifies optimal conditions for yield and purity.
Computational reaction path searches (e.g., via quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .
Q. How should researchers address contradictory data in bioactivity assays (e.g., inconsistent IC values across studies)?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines, solvent controls, and endpoint measurements (e.g., fluorescence vs. luminescence).
- Structural Analog Comparison : Test derivatives (e.g., varying propylamino chain length) to isolate structure-activity relationships.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to reconcile discrepancies across datasets, considering variables like pH, temperature, and assay interference from dimethyl groups .
Q. What strategies are recommended for mechanistic studies of this compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- CRISPR-Cas9 Knockout Models : Validate target engagement in cellular pathways (e.g., apoptosis or inflammation) .
Critical Considerations
- Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to identify degradation pathways. Use LC-MS to monitor byproducts like hydrolyzed acetamide .
- Ethical Compliance : Adhere to safety protocols for handling reactive intermediates (e.g., propylamine derivatives), including fume hood use and PPE, as per laboratory regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
